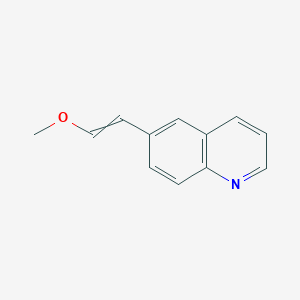![molecular formula C29H30O6 B12588061 2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) CAS No. 639007-14-0](/img/structure/B12588061.png)
2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) is a complex organic compound characterized by its unique structure, which includes three oxirane (epoxide) groups attached to a central ethane-1,1,1-triyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) typically involves the reaction of a trisphenol derivative with epichlorohydrin under basic conditions. The process can be summarized as follows:
Starting Materials: Trisphenol derivative and epichlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane rings.
Procedure: The trisphenol derivative is dissolved in a suitable solvent, and epichlorohydrin is added dropwise. The mixture is stirred at an elevated temperature to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane).
化学反応の分析
Types of Reactions
Oxidation: The oxirane groups can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) has a wide range of applications in scientific research:
Polymer Science: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Materials Chemistry: Employed in the development of high-performance materials with enhanced mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
作用機序
The mechanism of action of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in cross-linking processes, where the compound forms three-dimensional networks, enhancing the mechanical properties of materials.
類似化合物との比較
Similar Compounds
2,2’,2’'-(Ethane-1,1,1-triyl)tripyridine: Similar triyl core but with pyridine groups instead of oxirane.
2,2’,2’'-(Ethane-1,1,1-triyl)tris(phenol): Contains phenol groups instead of oxirane.
2,2’,2’'-(Ethane-1,1,1-triyl)tris(benzene-4,1-diyl): Similar structure but with benzene rings.
Uniqueness
The uniqueness of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) lies in its three oxirane groups, which provide high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong and durable materials, such as advanced polymers and coatings.
特性
CAS番号 |
639007-14-0 |
|---|---|
分子式 |
C29H30O6 |
分子量 |
474.5 g/mol |
IUPAC名 |
2-[[2-[1,1-bis[2-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C29H30O6/c1-29(23-8-2-5-11-26(23)33-17-20-14-30-20,24-9-3-6-12-27(24)34-18-21-15-31-21)25-10-4-7-13-28(25)35-19-22-16-32-22/h2-13,20-22H,14-19H2,1H3 |
InChIキー |
OSESZSRPDCSMIP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1OCC2CO2)(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


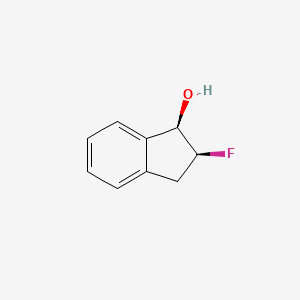
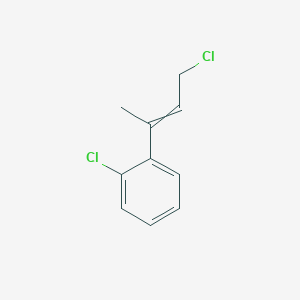
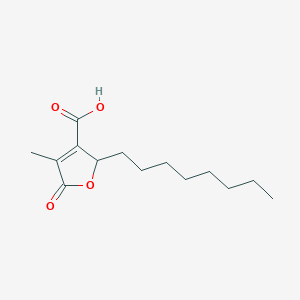
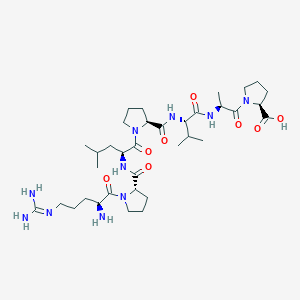
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)
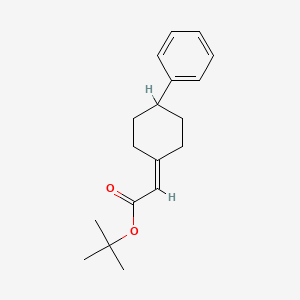
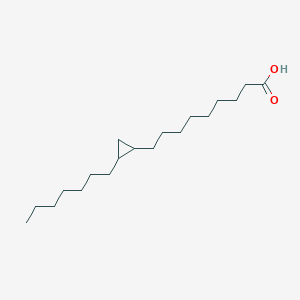
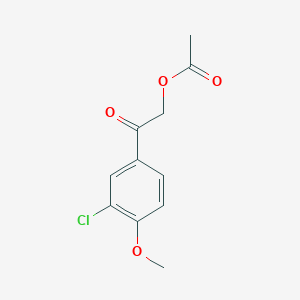
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
